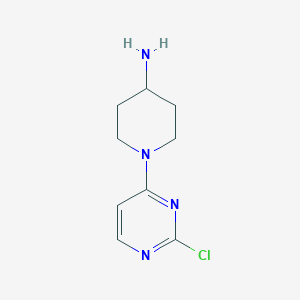

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine

Description

Infrared (IR) Spectroscopy

Key absorption bands include:

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- ¹³C NMR :

Mass Spectrometry (MS)

Crystallographic Data and Conformational Analysis

Experimental crystallographic data for this compound is limited, but analogous structures provide insights:

- Piperidine Ring Conformation : Chair conformation minimizes steric strain, with the amine group axial or equatorial depending on substituents.

- Pyrimidine Ring Geometry : Planar with bond angles of ~120° between sp²-hybridized carbons and nitrogens.

- Torsional Angles : The dihedral angle between the piperidine and pyrimidine planes is ~85°, indicating near-orthogonal orientation.

Predicted Unit Cell Parameters (via computational modeling):

- Space Group : P2₁/c.

- a = 7.2 Å, b = 9.8 Å, c = 12.3 Å.

- α = 90°, β = 102.5°, γ = 90°.

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-9-12-4-1-8(13-9)14-5-2-7(11)3-6-14/h1,4,7H,2-3,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTSSHUVCCKRBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201261281 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596818-01-8 | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596818-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-pyrimidinyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201261281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidine

A common approach is to start from 2,4-dichloropyrimidine, where the chlorine atom at the 4-position is selectively substituted by the piperidin-4-amine nucleophile.

-

- 2,4-Dichloropyrimidine is reacted with piperidin-4-amine under basic conditions (e.g., potassium carbonate or triethylamine) in polar aprotic solvents such as dimethylformamide or acetonitrile.

- The reaction typically proceeds at elevated temperatures (60–85 °C) to facilitate nucleophilic aromatic substitution.

- The chlorine at the 4-position is displaced by the piperidin-4-amine, yielding 1-(2-chloropyrimidin-4-yl)piperidin-4-amine.

-

- Moderate to high yields (70–90%) are reported depending on reaction time and temperature.

- Base choice and solvent polarity significantly affect substitution efficiency.

This method is supported by synthetic routes described in the synthesis of various pyrimidine derivatives where nucleophilic substitution at the 4-position is a key step.

Protection of Piperidine Nitrogen and Subsequent Amination

To improve selectivity and yield, the piperidine nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group before coupling with the pyrimidine.

| Step | Description | Conditions/Notes | Yield (%) |

|---|---|---|---|

| 1 | Protection of 4-piperidone hydrochloride with dimethyl dicarbonate to form N-Boc-4-piperidone | Room temperature, aqueous acetone solvent, 24 hours | 91–93 |

| 2 | Reductive amination of N-Boc-4-piperidone to 4-amino-1-Boc-piperidine | Ammonia ethanol solution, titanium tetraisopropoxide catalyst, sodium borohydride, <30 °C, 4 hours | 81–82 |

| 3 | Deprotection and coupling with 2-chloropyrimidine derivative | Acidic or basic conditions for Boc removal, followed by nucleophilic substitution on pyrimidine ring | Not specified |

- Key Notes:

- The Boc protection prevents side reactions on the piperidine nitrogen.

- Reductive amination uses sodium borohydride under controlled temperature to convert the ketone to the amine.

- The final coupling step introduces the pyrimidine moiety.

This detailed multi-step method is described in patent literature with precise reaction conditions and yields.

Though not directly cited for this compound, such methods are common for similar heterocyclic amine syntheses and may be applicable.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct nucleophilic substitution | 2,4-Dichloropyrimidine + piperidin-4-amine | Base (K2CO3), DMF or MeCN, 60–85 °C | 70–90 | Simple, fewer steps | Possible side reactions, moderate selectivity |

| Boc-protection & reductive amination | 4-Piperidone hydrochloride, dimethyl dicarbonate, ammonia ethanol | Boc protection, Ti(OiPr)4 catalyst, NaBH4 reduction, acidic deprotection | 81–93 | High purity, controlled amination | Multi-step, longer synthesis time |

| Pd-catalyzed coupling (potential) | Halopyrimidine + piperidine amine | Pd catalyst, phosphine ligand, base, 80–110 °C | Not specified | High regioselectivity, mild conditions | Requires expensive catalysts, optimization needed |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It has been investigated for its biological activity, including its potential as an inhibitor of certain enzymes or receptors.

Medicine: Research has explored its use in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- The methyl group enhances lipophilicity, which may improve membrane permeability but reduce solubility. Molecular weight: 180.26 g/mol (free base).

- 2-Chloro-4-(piperidin-1-yl)pyrimidine ():

Lacks the 4-amine group on piperidine, reducing hydrogen-bonding capacity. This structural simplification may lower target selectivity but improve metabolic stability. - 1-[2-(4-Fluorophenyl)-6-propylpyrimidin-4-yl]piperidin-4-amine ():

Incorporates a fluorophenyl and propyl group on pyrimidine, increasing steric bulk and hydrophobicity. This modification is typical in compounds targeting G-protein-coupled receptors (GPCRs) .

Positional Isomerism

- The 3-amine on piperidine may reduce conformational flexibility compared to the 4-amine derivative .

Piperidine-Based Analogs

Modifications to the Piperidine Amine

- 1-(2-Chloropyrimidin-4-yl)-N,N-dimethylpiperidin-4-aminium chloride ():

Quaternary ammonium formation (dimethylation) increases water solubility and cationic character, favoring ionic interactions with negatively charged biological targets. This derivative has been crystallographically characterized, confirming its stable salt form . - 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride ():

Substitution of the pyrimidine ring with a 4-chlorobenzyl group shifts the pharmacological profile toward CNS targets, as seen in antipsychotic and cognition-enhancing agents .

Alternative Ring Systems

- 1-(3-Chloropyridin-2-yl)piperidin-4-amine ():

Replacing pyrimidine with pyridine reduces aromatic nitrogen content, altering π-π stacking interactions. This analog has a molecular weight of 211.69 g/mol and is explored in kinase inhibitor scaffolds . - The difluorophenyl group introduces steric and electronic effects that improve selectivity for cancer-related kinases .

Comparative Data Table

Research Findings and Implications

- Reactivity : The 2-chloro group in this compound facilitates Suzuki-Miyaura couplings and nucleophilic aromatic substitutions, making it a preferred intermediate over methyl or unsubstituted analogs .

- Biological Activity : Piperidin-4-amine derivatives with electron-withdrawing groups (e.g., Cl) on pyrimidine show enhanced inhibition of kinases like CDK2 compared to electron-donating groups (e.g., Me) .

- Metabolic Stability : Quaternary ammonium derivatives (e.g., dimethylated analogs) exhibit improved pharmacokinetic profiles due to reduced first-pass metabolism .

Biological Activity

1-(2-Chloropyrimidin-4-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a chloropyrimidine moiety. Its molecular formula is with a molecular weight of approximately 223.68 g/mol. The chloropyrimidine structure contributes to its unique reactivity and biological properties.

This compound primarily acts as an inhibitor of protein kinases , particularly targeting the Akt pathway . Akt is crucial in regulating cellular processes such as metabolism, proliferation, and survival. The inhibition of Akt can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Biochemical Pathways

The activation of Akt leads to the stimulation of downstream signaling pathways that promote cell survival and growth. By inhibiting Akt, this compound disrupts these pathways, potentially leading to therapeutic effects in cancer treatment.

Biological Activity

The compound has demonstrated notable biological activities in various studies:

- Inhibition of Protein Kinase B (Akt) : Research indicates that similar compounds exhibit selectivity for Akt over other kinases, suggesting that this compound may also selectively inhibit Akt with potential applications in cancer therapy .

- Antitumor Effects : In vivo studies have shown that compounds with similar structures can inhibit tumor growth in xenograft models. For instance, modifications to related compounds have resulted in improved selectivity and bioavailability, leading to significant antitumor activity .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

| Parameter | Value |

|---|---|

| Molecular Weight | 223.68 g/mol |

| Bioavailability | Moderate to high (dependent on formulation) |

| Clearance Rate | Variable; needs further study |

| Half-life | Not well defined yet |

Case Studies

Several case studies highlight the biological activity of related compounds:

- Inhibition of Tumor Growth : A study demonstrated that structurally related pyrimidine derivatives showed significant inhibition of tumor growth in mouse models at well-tolerated doses. These compounds modulated biomarkers associated with the Akt signaling pathway .

- Selectivity for Protein Kinases : Another investigation revealed that certain analogs exhibited ATP-competitive inhibition against Akt with nanomolar IC50 values, indicating potential for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for 1-(2-Chloropyrimidin-4-yl)piperidin-4-amine, and how can yield/purity be improved?

- Methodological Answer : The synthesis typically involves coupling 2-chloropyrimidin-4-amine with a piperidin-4-amine derivative via nucleophilic aromatic substitution. Key steps include:

- Reagent Selection : Use catalysts like Pd for cross-coupling reactions or base-mediated conditions (e.g., K₂CO₃ in DMF) to activate the chloropyrimidine ring .

- Temperature Control : Reactions often proceed at 80–100°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, EtOAc/hexane) or recrystallization (ethanol/water) enhances purity. Monitor via TLC or HPLC .

- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of piperidin-4-amine) to account for steric hindrance .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyrimidine C-Cl at δ ~160 ppm; piperidine NH₂ at δ ~2.5 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with MS for purity (>95%) and molecular ion confirmation (e.g., [M+H⁺] at calculated m/z) .

- Elemental Analysis : Verify C/H/N ratios within ±0.4% of theoretical values .

Q. How does the chloropyrimidine moiety influence the compound’s reactivity in downstream modifications?

- Methodological Answer : The 2-chloro group on pyrimidine is highly reactive, enabling:

- Nucleophilic Displacement : Replace Cl with amines, thiols, or alkoxides under basic conditions (e.g., Et₃N, DMF) to generate analogs .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) for biaryl derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts Cl to H, altering electronic properties for SAR studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Methodological Answer :

- Core Modifications : Synthesize analogs by varying substituents on (i) pyrimidine (e.g., Cl → F, Br) and (ii) piperidine (e.g., NH₂ → NMe₂, OMe) .

- Assay Selection : Test antimicrobial activity via MIC assays (e.g., against S. aureus or E. coli) or cytotoxicity via MTT assays (IC₅₀ in cancer cell lines) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) to determine inhibition type (competitive/non-competitive) and Kᵢ values .

- Molecular Docking : Use software like AutoDock Vina to model binding to kinases or GPCRs. Validate with mutagenesis (e.g., Ala-scanning of key residues) .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., logP, solubility)?

- Methodological Answer :

- LogP Discrepancies : Re-measure via shake-flask method (octanol/water) or HPLC-derived logP. Compare with computational tools (e.g., MarvinSketch) .

- Solubility Issues : Use biorelevant media (FaSSIF/FeSSIF) for pH-dependent solubility profiling. Apply cosolvents (DMSO ≤1%) or cyclodextrin complexation .

Q. What strategies mitigate stability challenges (e.g., hydrolysis, oxidation) during storage?

- Methodological Answer :

- Hydrolysis Prevention : Store under anhydrous conditions (desiccated, N₂ atmosphere). Avoid protic solvents (e.g., MeOH) .

- Oxidation Resistance : Add antioxidants (BHT, ascorbic acid) and monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to forecast absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition) .

- QSAR Models : Train models on datasets of related piperidine-pyrimidine analogs to predict bioavailability and BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.